molecular formula C12H13ClO4 B14495500 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride CAS No. 63234-55-9

3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride

Cat. No.: B14495500
CAS No.: 63234-55-9
M. Wt: 256.68 g/mol
InChI Key: UAYWWYRADDVIOS-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C12H13ClO4. It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

3-(2,3,4-Trimethoxyphenyl)prop-2-enoic acid+SOCl23-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl\text{3-(2,3,4-Trimethoxyphenyl)prop-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2,3,4-Trimethoxyphenyl)prop-2-enoic acid+SOCl2​→3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Alcohols: Formed by the reduction of the acyl chloride group.

Scientific Research Applications

3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with methoxy groups at the 3, 4, and 5 positions.

    3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Methoxy groups at the 2, 4, and 5 positions.

    3-(2,3,5-Trimethoxyphenyl)prop-2-enoyl chloride: Methoxy groups at the 2, 3, and 5 positions.

Uniqueness

The unique positioning of the methoxy groups in 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride influences its reactivity and the types of derivatives it can form. This compound’s specific substitution pattern can lead to different steric and electronic effects compared to its isomers, making it valuable for certain synthetic applications.

Properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYWWYRADDVIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710711
Record name 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-55-9
Record name 3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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